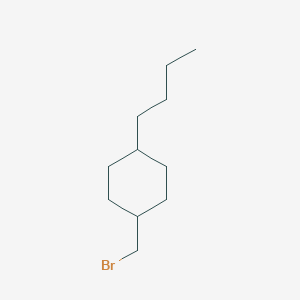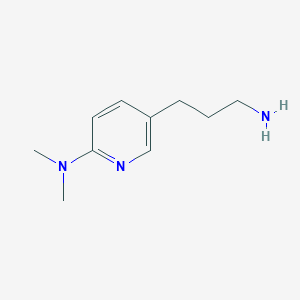
2-Chloro-1-isocyanato-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, featuring a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1-isocyanato-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxyaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and reactive gas. The reaction proceeds as follows:
2-Chloro-4-methoxyaniline+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and stringent safety protocols due to the hazardous nature of the reagents involved. The process is optimized to maximize yield and purity while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are commonly used nucleophiles in reactions involving this compound.
Catalysts: Catalysts such as acids or bases may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from reactions involving this compound include ureas, carbamates, and amides, depending on the specific nucleophile and reaction conditions used .
Aplicaciones Científicas De Investigación
2-Chloro-1-isocyanato-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and compounds.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through covalent attachment, aiding in the study of biological processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the creation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-isocyanato-1-methoxybenzene: This compound is similar in structure but has the isocyanate and methoxy groups in different positions on the benzene ring.
4-Methoxyphenyl isocyanate: This compound lacks the chlorine atom but has similar reactivity due to the presence of the isocyanate group.
2-Chloro-4-methoxybenzyl bromide: This compound has a bromine atom instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
2-Chloro-1-isocyanato-4-methoxybenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both the chlorine atom and the isocyanate group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
2-chloro-1-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-12-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
Clave InChI |
KZPAGXBXPGFMFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)


![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)










